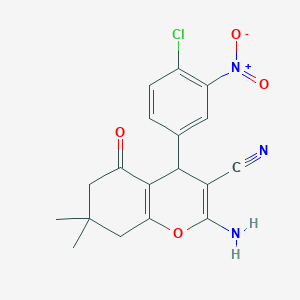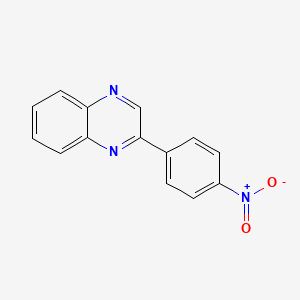![molecular formula C22H25N5O2S B11671648 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11671648.png)
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-propoxyphényl)méthylidène]acétohydrazide est un composé organique complexe appartenant à la classe des dérivés triazoliques. Les triazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de 2-[(4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-propoxyphényl)méthylidène]acétohydrazide implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole est synthétisé par cyclisation de dérivés d’hydrazine appropriés avec des acides carboxyliques ou leurs dérivés, dans des conditions acides ou basiques.
Formation de l’éther thiolique : Le dérivé triazolique est ensuite mis à réagir avec un thiol approprié pour former le groupe sulfanyl.
Formation de l’hydrazide : L’intermédiaire est ensuite mis à réagir avec l’hydrazine pour former la partie acétohydrazide.
Formation de la base de Schiff : Enfin, l’acétohydrazide est condensée avec un aldéhyde ou une cétone pour former la base de Schiff, ce qui donne le composé final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies synthétiques ci-dessus afin d’améliorer le rendement et la pureté. Cela comprend l’utilisation de catalyseurs, des conditions réactionnelles contrôlées et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler la base de Schiff, la convertissant en l’amine correspondante.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des conditions basiques pour effectuer une substitution sur le cycle triazolique.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines.
Substitution : Divers dérivés triazoliques substitués.
Applications de la recherche scientifique
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que la fluorescence ou la conductivité.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans son rôle d’agent antimicrobien, il peut inhiber la synthèse de protéines ou d’enzymes essentielles dans les micro-organismes. En tant qu’agent anticancéreux, il pourrait interférer avec les voies de signalisation cellulaire, conduisant à l’apoptose ou à l’arrêt du cycle cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-[(4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-1-(2-naphtyl)éthylidène]acétohydrazide
- 2-[(4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-1-(2-thiényl)éthylidène]acétohydrazide
- **2-[(4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-méthyl-2-thiényl)méthylidène]acétohydrazide
Unicité
Ce qui distingue 2-[(4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-propoxyphényl)méthylidène]acétohydrazide, c’est sa combinaison unique de groupes fonctionnels, qui lui confèrent une réactivité chimique et une activité biologique spécifiques. La présence du groupe propoxyphényle, en particulier, peut améliorer sa lipophilie et sa capacité à interagir avec les membranes biologiques, ce qui en fait un candidat prometteur pour le développement de médicaments.
Propriétés
Formule moléculaire |
C22H25N5O2S |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H25N5O2S/c1-3-14-29-19-12-10-17(11-13-19)15-23-24-20(28)16-30-22-26-25-21(27(22)4-2)18-8-6-5-7-9-18/h5-13,15H,3-4,14,16H2,1-2H3,(H,24,28)/b23-15+ |
Clé InChI |
JBOHUIWTTWNRGB-HZHRSRAPSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2CC)C3=CC=CC=C3 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2CC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3,3-diethyl-1-{[(phenylcarbonyl)carbamothioyl]amino}-3,4-dihydronaphthalene-2-carboxylate](/img/structure/B11671574.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[4-(dimethylamino)benzylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11671577.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671582.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11671588.png)
![N-[(E)-1-(4-phenylphenyl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B11671590.png)
![2-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671603.png)
![N'-[(E)-(2-chlorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11671610.png)

![9-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11671624.png)
![N'-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B11671627.png)
![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671656.png)
![2-[(5E)-5-{[4-(2,4-Dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid](/img/structure/B11671662.png)
![2-ethoxy-4-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11671666.png)
